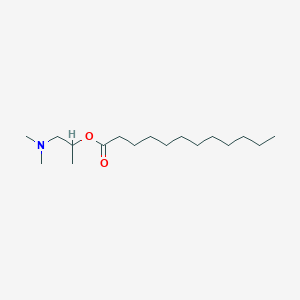

1-(dimethylamino)propan-2-yl dodecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)propan-2-yl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16(2)15-18(3)4/h16H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHASGENPMMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000452 | |

| Record name | 1-(Dimethylamino)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79403-22-8 | |

| Record name | Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Transformations of 1 Dimethylamino Propan 2 Yl Dodecanoate

Synthesis of the Precursor Alcohol: 1-(dimethylamino)-2-propanol

Conventional Chemical Synthesis Routes for 1-(dimethylamino)-2-propanol

Conventional methods for the synthesis of 1-(dimethylamino)-2-propanol often involve the reaction of a suitable starting material with dimethylamine (B145610). One common approach is the ring-opening of propylene (B89431) oxide with dimethylamine. This reaction typically proceeds by nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.

Another established route starts from 1-chloro-2-propanol, which is reacted with dimethylamine. The reaction involves the nucleophilic substitution of the chlorine atom by the dimethylamino group. researchgate.net

A summary of conventional synthesis routes is presented in Table 1.

| Starting Material | Reagent | Product | Reference |

| Propylene oxide | Dimethylamine | 1-(dimethylamino)-2-propanol | |

| 1-Chloro-2-propanol | Dimethylamine | 1-(dimethylamino)-2-propanol | researchgate.net |

| 2-Amino-2-methyl-1-propanol | Formaldehyde, Formic Acid | 1-(dimethylamino)-2-methyl-2-propanol | nih.gov |

This table summarizes common starting materials and reagents for the synthesis of aminopropanols. Specific conditions may vary.

Catalytic Hydrogenation and Other Advanced Synthetic Approaches for Aminopropanols

More advanced and efficient methods for the synthesis of aminopropanols involve catalytic hydrogenation. One such method describes the synthesis of 1-(dimethylamino)-2-propanol using a 5 wt% ruthenium on carbon catalyst with hydrogen gas in water at elevated temperature and pressure. researchgate.net This approach offers a cleaner and more efficient alternative to traditional stoichiometric methods.

Reductive amination of suitable keto-precursors also represents a viable pathway. For instance, the catalytic reductive amination of (dimethylamino)acetone (B100619) in the presence of a suitable catalyst and a hydrogen source would yield 1-(dimethylamino)-2-propanol. These catalytic methods are often favored for their higher efficiency and atom economy. researchgate.net

Esterification Chemistry for the Formation of 1-(dimethylamino)propan-2-yl dodecanoate (B1226587)

The final step in the synthesis is the esterification of 1-(dimethylamino)-2-propanol with a source of dodecanoic acid. This can be achieved through several chemical and enzymatic methods.

Condensation Reactions with Lauroyl Chloride

A study on the synthesis of N,N-dimethylamino acid esters describes the synthesis of dodecyl 3-bromopropanoate (B1231587) from 3-bromopropionyl chloride and dodecanol, which provides a relevant model for the reaction conditions. researchgate.net

Alternative Esterification Strategies (e.g., Transesterification)

Transesterification offers an alternative route to 1-(dimethylamino)propan-2-yl dodecanoate. This method involves reacting 1-(dimethylamino)-2-propanol with a methyl or ethyl ester of dodecanoic acid (e.g., methyl dodecanoate) in the presence of a catalyst. The catalyst can be acidic (like sulfuric acid), basic (like sodium methoxide), or enzymatic. The reaction is an equilibrium process, and to drive it towards the product, the lower-boiling alcohol byproduct (methanol or ethanol) is typically removed by distillation.

While specific studies on the transesterification of methyl dodecanoate with 1-(dimethylamino)-2-propanol were not found, the general principles of transesterification are widely applied in the production of various esters, including biodiesel. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include temperature, reaction time, molar ratio of reactants, and the choice and concentration of the catalyst.

For condensation reactions with lauroyl chloride, optimization would involve screening different bases and solvents, as well as adjusting the temperature to control the reaction rate and minimize side reactions.

In transesterification, the optimization would focus on the type and amount of catalyst, the efficiency of removing the alcohol byproduct, and the reaction temperature. Response surface methodology (RSM) is a statistical technique that can be employed to systematically optimize these parameters to achieve the highest possible yield. While no specific optimization studies for this compound were identified, studies on the optimization of other esterification reactions provide a framework for such investigations. tubitak.gov.tr

Chemo-enzymatic synthesis using lipases presents a green and selective alternative. Lipases can catalyze the esterification of 1-(dimethylamino)-2-propanol with lauric acid or its simple esters under mild conditions, potentially leading to higher purity and easier workup. The optimization of enzymatic reactions involves factors such as the choice of lipase, solvent, temperature, and water activity. Studies on lipase-catalyzed esterification of lauric acid with other alcohols demonstrate the feasibility of this approach. nih.govmdpi.com

A comparative overview of the esterification methods is presented in Table 2.

| Method | Reactants | Catalyst/Reagent | Advantages | Disadvantages |

| Condensation | 1-(dimethylamino)-2-propanol, Lauroyl Chloride | Base (e.g., Triethylamine) | High reactivity, generally good yields. | Formation of corrosive HCl byproduct, requires stoichiometric base. |

| Transesterification | 1-(dimethylamino)-2-propanol, Methyl Dodecanoate | Acid or Base Catalyst | Use of less reactive starting materials. | Equilibrium reaction, requires removal of byproduct. |

| Enzymatic Esterification | 1-(dimethylamino)-2-propanol, Lauric Acid | Lipase | High selectivity, mild reaction conditions, environmentally friendly. | Higher catalyst cost, potentially slower reaction rates. |

This table provides a general comparison of esterification methods. Specific outcomes depend on optimized reaction conditions.

Strategies for Derivatization and Analog Preparation

The structural scaffold of this compound offers several sites for modification to generate a library of analogs with potentially diverse physicochemical and biological properties. Key strategies focus on the stereochemistry of the propanol (B110389) backbone, the length and functionality of the fatty acid chain, and transformations of the dimethylamino group.

Synthesis of Chiral Isomers and Stereoselective Approaches

The presence of a chiral center at the 2-position of the propanol moiety in this compound allows for the existence of (R) and (S) enantiomers. The synthesis of these stereoisomers typically involves the use of chiral precursors or stereoselective reactions.

A primary route to obtaining enantiomerically pure this compound is through the use of a chiral starting material, such as (S)-(+)-1-(dimethylamino)-2-propanol. This chiral amino alcohol can be synthesized via several methods, including the alkylation of dimethylamine with propylene oxide or the reduction of N,N-dimethyl-2-hydroxypropylamine. smolecule.com Due to its chirality, (S)-(+)-1-dimethylamino)-2-propanol can serve as a valuable building block in asymmetric synthesis. smolecule.com

Once the desired chiral amino alcohol is obtained, it can be esterified with dodecanoic acid or its activated derivatives to yield the corresponding chiral ester. Standard esterification conditions, such as acid-catalyzed reaction with dodecanoic acid or reaction with dodecanoyl chloride in the presence of a base, can be employed.

Alternatively, chemo-enzymatic methods offer a powerful approach for the stereoselective synthesis of chiral amino alcohols and their subsequent esters. nih.govrsc.org Engineered amine dehydrogenases, for instance, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess. frontiersin.org These biocatalytically produced chiral amino alcohols can then be used in subsequent esterification steps.

Enzymatic kinetic resolution is another established strategy. rsc.org A racemic mixture of 1-(dimethylamino)-2-propanol could potentially be resolved using lipases that selectively acylate one enantiomer with a fatty acid, leaving the other enantiomer unreacted. This approach would yield one enantiomer of the ester directly and the unreacted enantiomer of the alcohol, which could be separated.

A summary of potential stereoselective approaches is presented in the table below.

| Approach | Description | Key Reagents/Catalysts | Potential Outcome |

| Chiral Pool Synthesis | Esterification of a pre-synthesized chiral amino alcohol. | (S)-(+)-1-(dimethylamino)-2-propanol, dodecanoyl chloride, base | (S)-1-(dimethylamino)propan-2-yl dodecanoate |

| Asymmetric Biocatalysis | Engineered enzymes for the asymmetric synthesis of the chiral amino alcohol precursor. | Engineered amine dehydrogenase, α-hydroxy ketone precursor | Enantiomerically enriched 1-(dimethylamino)-2-propanol |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer in a racemic mixture of the amino alcohol. | Racemic 1-(dimethylamino)-2-propanol, lipase, dodecanoic acid | One enantiomer of the ester and the opposite enantiomer of the alcohol |

Modifications of the Alkyl Chain and Amine Moiety

Modifications to the dodecanoate (C12) alkyl chain and the N,N-dimethylamino group can lead to a wide range of analogs with altered lipophilicity, charge, and reactivity.

Alkyl Chain Modifications:

The length and nature of the alkyl chain can be varied by using different fatty acids in the esterification step. For instance, shorter-chain fatty acids (e.g., octanoic acid) or longer-chain fatty acids (e.g., stearic acid) could be employed to modulate the hydrophobic character of the molecule. The introduction of unsaturation (double or triple bonds) or branching within the alkyl chain can also be achieved by starting with the corresponding modified fatty acid.

The metabolism of fatty alcohols and their incorporation into wax esters is a known biological process, suggesting that analogs with different chain lengths could be designed based on metabolic pathways. nih.gov

Amine Moiety Modifications:

The tertiary amine of this compound is a key functional group that can undergo various chemical transformations.

N-Oxide Formation: The dimethylamino group can be oxidized to the corresponding N-oxide. This transformation would increase the polarity of the molecule and alter its interaction with biological systems.

Quaternization: Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, significantly changing the compound's solubility and ionic character.

N-Demethylation: While more synthetically challenging, the removal of one or both methyl groups to yield the corresponding N-methyl or primary amine analog could be explored. This would alter the basicity and hydrogen bonding capacity of the amine.

Replacement of the Dimethylamino Group: Analogs with different secondary amines can be synthesized by starting with the corresponding N-substituted propanolamine. For example, using N-ethyl-N-methylpropanolamine or dipropylaminopropanol in the initial esterification would yield analogs with different steric and electronic properties at the amine center. The generation of diverse libraries of compounds through the modification of the amine moiety is a common strategy in medicinal chemistry. researchgate.net

A summary of potential derivatization strategies is presented in the table below.

| Modification Site | Strategy | Example Reagent | Resulting Analog |

| Alkyl Chain | Varying chain length | Octanoyl chloride | 1-(dimethylamino)propan-2-yl octanoate |

| Alkyl Chain | Introducing unsaturation | Oleoyl chloride | 1-(dimethylamino)propan-2-yl oleate |

| Amine Moiety | N-Oxide formation | m-Chloroperoxybenzoic acid (mCPBA) | This compound N-oxide |

| Amine Moiety | Quaternization | Methyl iodide | [2-(Dodecanoyloxy)propyl]trimethylammonium iodide |

| Amine Moiety | Amine replacement | N-ethyl-N-methyl-1-aminopropan-2-ol | 1-(ethyl(methyl)amino)propan-2-yl dodecanoate |

Molecular Interactions and Biochemical Reactivity of 1 Dimethylamino Propan 2 Yl Dodecanoate

Mechanistic Investigations of Membrane Interaction

The amphiphilic nature of 1-(dimethylamino)propan-2-yl dodecanoate (B1226587), with its lipophilic dodecanoate tail and hydrophilic dimethylamino-propanol headgroup, strongly suggests a propensity to interact with biological membranes. However, specific experimental studies to elucidate these mechanisms are not available.

Interaction with Lipid Bilayers and Lamellar Structures

It is hypothesized that 1-(dimethylamino)propan-2-yl dodecanoate would readily partition into lipid bilayers, the fundamental structure of cell membranes. The long dodecanoate chain would likely intercalate between the fatty acyl chains of phospholipids, while the polar headgroup would orient towards the aqueous phase. This insertion would be expected to disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity. Such effects are commonly observed with other long-chain esters used as penetration enhancers. The tertiary amine in the headgroup, which can be protonated depending on the pH, would further influence its interaction with the charged or polar headgroups of the membrane lipids. However, without experimental data from techniques such as differential scanning calorimetry (DSC), neutron scattering, or molecular dynamics simulations for this specific compound, the precise nature and extent of this interaction remain speculative.

Engagement with Keratin-Rich Matrices

The stratum corneum, the outermost layer of the skin, is a complex matrix rich in keratin (B1170402) and lipids. Compounds similar to this compound, such as other dodecanoate esters, are known to act as skin penetration enhancers. The proposed mechanism involves the disruption of the highly organized lipid lamellae within the stratum corneum. It is plausible that this compound would interact with both the lipid and protein (keratin) components. The lipophilic tail could fluidize the intercellular lipid matrix, while the polar headgroup might engage in hydrogen bonding or electrostatic interactions with the keratin filaments. However, there is no direct evidence from studies like Fourier-transform infrared spectroscopy (FTIR) or binding assays to confirm or quantify these interactions for this particular molecule.

Elucidation of Diffusion Channel Formation Mechanisms

The formation of transient pores or "diffusion channels" is a proposed mechanism for how penetration enhancers facilitate the transport of molecules across biological membranes. For this compound, it is conceivable that at certain concentrations, the accumulation of the molecule within the lipid bilayer could lead to localized disruptions and the formation of defects or channels. The amphiphilic nature of the molecule could stabilize the edges of these transient pores. The protonation state of the tertiary amine could play a crucial role, as a charged headgroup might induce more significant perturbations in the membrane structure. However, without experimental verification through techniques like electrical impedance spectroscopy or advanced microscopy, the formation and characteristics of such diffusion channels remain a theoretical construct.

Quantitative Analysis of Molecular Association and Solubilization

A quantitative understanding of the non-covalent interactions that govern the activity of this compound is fundamental. However, the necessary experimental and computational data are lacking.

Hydrogen Bonding Propensities and Their Influence on Interfacial Behavior

The ester carbonyl and the tertiary amine of this compound can act as hydrogen bond acceptors. The propanol (B110389) moiety also contains a hydroxyl group that can act as both a hydrogen bond donor and acceptor. These groups would be expected to form hydrogen bonds with water molecules at the membrane interface and with the polar headgroups of phospholipids. The strength and dynamics of these hydrogen bonds would significantly influence the compound's partitioning and orientation at the interface. Computational modeling could, in theory, provide insights into these propensities, but such studies have not been published for this compound.

Enzymatic Biotransformation and Biodegradation Pathways

Extensive literature searches did not yield specific studies on the enzymatic biotransformation and biodegradation of the chemical compound this compound. Research databases and scientific publications lack dedicated papers detailing its in vitro biodegradability, the identification of its enzymatic degradation products, or kinetic analyses of its hydrolysis.

However, based on the general principles of enzymatic reactions on similar chemical structures, a theoretical pathway for its biotransformation can be proposed. Carboxylesterases, a major class of hydrolases, are known to catalyze the cleavage of ester bonds in a wide range of compounds. nih.govmedchemexpress.com Specifically, porcine liver esterase (PLE) is a commonly used enzyme in research for the hydrolysis of water-soluble carboxyl esters. sigmaaldrich.com

In Vitro Biodegradability Studies (e.g., Porcine Esterase Systems)

While no specific in vitro biodegradability studies on this compound were found, porcine liver esterase (PLE) systems are a standard model for assessing the hydrolysis of ester-containing compounds. sigmaaldrich.comwikipedia.org These enzymes are well-characterized for their ability to catalyze the enantioselective conversion of esters to their corresponding carboxylic acids and alcohols. wikipedia.org The general mechanism involves the hydrolysis of the ester bond. youtube.com

In a hypothetical in vitro system, this compound would be incubated with a purified porcine liver esterase preparation in a suitable buffer system, typically at a physiological pH and temperature. nih.govsigmaaldrich.com The progress of the reaction would be monitored over time by measuring the disappearance of the parent compound or the appearance of its hydrolysis products.

Identification and Characterization of Enzymatic Degradation Products

The primary enzymatic degradation of this compound is expected to occur via the hydrolysis of its ester bond, catalyzed by esterases. This reaction would yield two primary metabolites:

Dodecanoic acid: A 12-carbon saturated fatty acid.

1-(dimethylamino)propan-2-ol: An amino alcohol.

Further metabolism of these initial products could occur. The 1-(dimethylamino)propan-2-ol moiety contains a tertiary amine, which can undergo metabolic N-dealkylation, sequentially removing the methyl groups to form secondary and primary amines. mdpi.com

Table 1: Predicted Enzymatic Degradation Products of this compound

| Parent Compound | Enzyme Class | Predicted Primary Degradation Products |

| This compound | Esterase | Dodecanoic acid |

| 1-(dimethylamino)propan-2-ol |

Kinetic Analyses of Enzyme-Mediated Hydrolysis of the Ester Bond

A kinetic analysis of the enzyme-mediated hydrolysis of this compound would involve determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalysis. nih.gov

In a typical kinetic study, the initial rate of hydrolysis would be measured at various concentrations of this compound while keeping the enzyme concentration constant. The data would then be fitted to the Michaelis-Menten equation to determine Km and Vmax. Such studies are crucial for understanding the rate at which the compound would be metabolized in a biological system. nih.gov While no such data exists for this specific compound, studies on other esters have established these methodologies. nih.govnih.gov

Structure Activity Relationship Sar Analyses of 1 Dimethylamino Propan 2 Yl Dodecanoate and Its Congeners

Influence of Ester Chain Length on Biochemical Functionality

The length of the ester chain in amino alcohol esters like 1-(dimethylamino)propan-2-yl dodecanoate (B1226587) is a critical determinant of their function, particularly within the context of lipid nanoparticles (LNPs) for nucleic acid delivery. The dodecanoate (C12) tail of the molecule places it in the category of medium-chain fatty acids. Research on analogous ionizable lipids has consistently shown that the length of the hydrophobic tail significantly impacts the efficacy of LNPs.

Systematic investigations have revealed that there is an optimal range for acyl chain length to achieve maximal transfection efficiency. For instance, studies on ethyl-phosphatidylcholine (EPC) derivatives demonstrated a nearly 10-fold increase in transfection efficiency when the acyl chain length was reduced from 18 to 14 carbons. researchgate.net This suggests that excessively long chains can be detrimental to activity. Conversely, very short chains may not provide sufficient hydrophobicity for stable LNP formation.

The length of the lipid tail also influences the biodistribution of LNPs. nih.gov It has been observed that ionizable lipids with shorter tails can promote delivery to the spleen, while those with longer chains tend to favor liver delivery. researchgate.netnih.gov This organ selectivity is attributed to how the lipid tail length alters the molecular volume and, consequently, the surface properties of the LNP. nih.gov The dodecanoate chain of 1-(dimethylamino)propan-2-yl dodecanoate would likely contribute to a biodistribution profile that could be modulated by altering this chain length. For instance, increasing the chain length to hexadecyl (C16) could shift distribution more towards the liver, while shortening it to octanoyl (C8) might enhance spleen targeting.

The table below illustrates the impact of acyl chain length on the in vivo delivery of firefly luciferase (FLuc) mRNA by LNPs formulated with a series of ionizable lipids analogous to this compound. The data is adapted from studies on C12-200 and its derivatives, which share a similar structural motif. upenn.edunih.gov

Table 1: Influence of Acyl Chain Length on LNP-mediated mRNA Delivery In Vivo

| Ionizable Lipid Acyl Chain | Relative Liver Transfection (Fold Change vs. C12) | Relative Spleen Transfection (Fold Change vs. C12) |

|---|---|---|

| C8 | ~0.5x | ~1.5x |

| C9 | ~3.0x | ~2.0x |

| C10 | ~10.0x | ~1.8x |

| C12 (Dodecanoate) | 1.0x (Benchmark) | 1.0x (Benchmark) |

| C13 | ~1.0x | ~0.8x |

| C14 | ~0.7x | ~0.6x |

| C15 | <0.1x | <0.2x |

| C16 | <0.1x | <0.1x |

Impact of Chiral Centers on Molecular Interactions and Activity

The this compound molecule possesses a chiral center at the second carbon of the propanol (B110389) backbone. The stereochemistry of this center can have a profound impact on the biological activity of the lipid. It is well-established in small-molecule drug design that different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. nih.gov This principle extends to the components of LNPs.

Recent studies have demonstrated that using stereopure ionizable lipids can significantly enhance mRNA delivery compared to their racemic counterparts. nih.govresearchgate.net For example, in a study of derivatives of the ionizable lipid C12-200, the S-enantiomer (C12-200-S) was found to deliver significantly more mRNA in vivo than both the R-enantiomer and the racemic mixture. nih.gov This enhanced efficacy was not attributed to changes in the biophysical properties of the LNPs, such as size or pKa, but rather to improved tolerability of the stereopure LNPs in vivo. nih.gov

For this compound, it can be hypothesized that the (S)-enantiomer and the (R)-enantiomer would exhibit different biological activities. Based on analogous findings, one enantiomer may lead to more potent and better-tolerated LNPs.

Table 2: Effect of Ionizable Lipid Stereochemistry on In Vivo mRNA Delivery

| Ionizable Lipid Isomer | Relative mRNA Expression (Fold Change vs. Racemic) |

|---|---|

| Racemic | 1.0x |

| R-enantiomer | ~0.5x |

| S-enantiomer | ~2.8x |

Data derived from studies on C12-200, a structural analog. nih.gov

Role of Amine Functionality and Degree of Substitution in Modulating Activity

The dimethylamino group in this compound is a tertiary amine, which plays a pivotal role in the function of the lipid as part of a delivery system. nih.gov This amine headgroup is ionizable, meaning it can become protonated at acidic pH levels, such as those found within endosomes. nih.govyoutube.com At physiological pH (around 7.4), the tertiary amine is largely deprotonated and neutral, which minimizes toxicity and non-specific interactions in the bloodstream. nih.gov

Upon cellular uptake into the endosome, the lower pH environment leads to the protonation of the dimethylamino group, conferring a positive charge to the lipid. This positive charge is crucial for two main reasons:

Nucleic Acid Encapsulation: During the formulation of LNPs at an acidic pH, the positively charged amine headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA, facilitating their encapsulation within the lipid core. nih.govnih.gov

Endosomal Escape: The acquired positive charge in the endosome is thought to promote interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm. nih.govbiorxiv.org

The degree of substitution of the amine is also critical. Primary and secondary amines have different pKa values and hydrogen bonding capabilities compared to tertiary amines. While some lipidoids with secondary amines have shown efficacy, many of the most successful ionizable lipids for clinical applications utilize a tertiary amine headgroup. nih.gov The specific pKa of the ionizable lipid is a key predictor of in vivo gene-silencing efficacy, with an optimal pKa range often cited as being between 6.2 and 6.7 for efficient endosomal escape. nih.gov The dimethylamino group in this compound is expected to have a pKa in a range that supports this pH-sensitive behavior, although this would need to be empirically determined.

Effects of Fluorination and Other Halogenations on Molecular Performance

The introduction of fluorine atoms into the structure of cationic lipids is a strategy that has been explored to enhance their delivery performance. researchgate.netnih.gov Fluorination can significantly alter the physicochemical properties of the lipid due to the high electronegativity and unique lipophobic and hydrophobic nature of fluorine. researchgate.net

Studies on fluorinated analogs of common cationic lipids like DOTMA have shown that such modifications can lead to the formation of stable lipoplexes with low cytotoxicity and high transfection efficiency. researchgate.netnih.gov The incorporation of fluorinated chains can increase the stability of LNPs. nih.govavantiresearch.com This is particularly relevant in the presence of biological detergents like bile salts, where fluorinated lipoplexes have demonstrated greater resistance to disintegration compared to their non-fluorinated counterparts. nih.gov

Fluorination of the alkyl chains of an ionizable lipid can also influence cellular uptake and endosomal escape. rsc.org While complete fluorination of the lipid tails may sometimes decrease mRNA encapsulation and delivery, a hybrid approach combining fluorinated and non-fluorinated lipids in the LNP formulation has been shown to greatly enhance mRNA delivery efficiency both in vitro and in vivo. rsc.org This suggests that a precise degree and strategic placement of fluorination are key.

For this compound, fluorination of the dodecanoate tail could potentially lead to LNPs with enhanced stability and transfection potency. However, the optimal degree of fluorination would need to be determined experimentally to balance the benefits of increased stability with any potential negative impacts on lipid packing and fusogenicity.

Table 3: Comparison of Fluorinated vs. Non-fluorinated Cationic Lipids in Gene Delivery

| Lipid Type | Relative Transfection Efficiency | Cytotoxicity | LNP Stability |

|---|---|---|---|

| Non-fluorinated Analog | 1x | Moderate | Standard |

| Fluorinated Analog | 1.5 - 2x | Low | High |

| Hybrid (Fluoro/Non-fluoro) | >3x | Low-Moderate | High |

General trends compiled from literature on analogous lipid systems. researchgate.netrsc.org

Comparative SAR Studies with Alpha-Amino Acid Derivatives and Ceramide Analogues

To understand the unique structural contributions of this compound, it is useful to compare it with other classes of lipids used in drug delivery, such as those derived from alpha-amino acids and ceramide analogues.

Alpha-Amino Acid Derivatives: Lipids derived from amino acids introduce a different type of polar headgroup, often with both amine and carboxyl functionalities. This can influence the pKa of the headgroup and its hydrogen bonding capacity. For instance, surfactants based on phenylalanine have been used to create niosomal formulations for drug delivery. mdpi.com Cationic lipids with tri-lysine or tri-ornithine headgroups have been synthesized and shown to be effective for DNA and siRNA delivery. scitechnol.com The peptide-like nature of these headgroups can alter the interaction with the nucleic acid cargo and cellular membranes. Compared to the simple dimethylamino headgroup of this compound, alpha-amino acid-based lipids offer more complex and potentially tunable headgroup interactions.

Ceramide Analogues: Ceramides (B1148491) are a class of sphingolipids that play a role in cellular signaling and membrane structure. lipotype.com Their unique structure, consisting of a sphingoid base linked to a fatty acid, influences lipid packing and membrane properties. lipotype.com Synthetic ceramide analogues have been developed as therapeutic agents and have been shown to increase intracellular ceramide levels and induce apoptosis in cancer cells. nih.gov When used in delivery systems, the ceramide backbone can impact the rigidity and stability of the nanoparticle. Compared to the flexible structure of this compound, the more rigid ceramide structure can lead to different LNP morphologies and release kinetics. The presence of hydroxyl groups and an amide linkage in ceramides also provides different hydrogen bonding opportunities compared to the ester linkage in this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For cationic lipids like the analogs of this compound, QSAR can be a powerful tool to predict transfection efficiency and guide the design of new, more effective delivery agents.

QSAR studies on cationic lipids typically involve calculating a set of molecular descriptors that quantify various physicochemical properties. nih.gov These descriptors can include:

Amphipathic character: Describing the balance between the hydrophilic headgroup and the hydrophobic tails.

Lipophilicity: Often represented by parameters like logP, which influences how the lipid interacts with and crosses cell membranes.

Lipid shape: The geometry of the lipid, which can predict its tendency to form different phases (e.g., lamellar vs. hexagonal) and induce membrane curvature, a key step in endosomal escape.

Basicity (pKa): Determining the ionization state of the amine headgroup at different pH values.

Headgroup size: The steric bulk of the polar headgroup.

By analyzing datasets of cationic lipids with known transfection efficiencies, QSAR models can identify which of these descriptors are most critical for activity. nih.gov For instance, studies have shown that transfectionally effective lipids often fall within specific ranges of amphipathic character, lipid shape, and lipophilicity. nih.gov These models support the idea that mechanisms like membrane mixing and the induction of membrane curvature are significant for effective delivery.

For a series of analogs of this compound, a QSAR study could be designed by systematically varying the length of the ester chain, the substitution on the amine, and other structural features. By measuring the transfection efficiency of these analogs, a predictive model could be built. This model would not only allow for the in silico screening of new potential lipids but also provide deeper insights into the mechanistic basis of their activity.

Advanced Analytical and Spectroscopic Characterization in Research on 1 Dimethylamino Propan 2 Yl Dodecanoate

Spectroscopic Techniques for Structural Elucidation and Interaction Dynamics

Spectroscopy is a cornerstone in the chemical analysis of 1-(dimethylamino)propan-2-yl dodecanoate (B1226587), providing detailed information about its atomic and molecular structure, as well as the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Intermolecular Interactions (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(dimethylamino)propan-2-yl dodecanoate. By analyzing the magnetic properties of its atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H-NMR (Proton NMR) spectroscopy would be expected to show distinct signals corresponding to the different sets of protons in the molecule. For instance, the protons of the dimethylamino group would appear as a singlet, while the protons on the propan-2-yl backbone and the long dodecanoate chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these protons are influenced by their local electronic environment.

Interactive Table: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound. (Note: These are estimated values based on general principles and data from similar structures. Actual values may vary.)

| Functional Group | Expected ¹H-NMR Shift (ppm) | Expected ¹³C-NMR Shift (ppm) |

| N(CH₃)₂ | ~2.2-2.3 (singlet) | ~45-46 |

| -CH₂-N- | ~2.3-2.5 (multiplet) | ~60-65 |

| -CH(O)- | ~4.9-5.1 (multiplet) | ~70-72 |

| -O-C(=O)- | - | ~173-174 |

| -C(=O)-CH₂- | ~2.2-2.4 (triplet) | ~34-35 |

| -(CH₂)₉- | ~1.2-1.6 (multiplets) | ~22-32 |

| -CH₃ (dodecanoate) | ~0.8-0.9 (triplet) | ~14 |

| -CH₃ (propan-2-yl) | ~1.1-1.2 (doublet) | ~16-17 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by its molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong band around 1735-1750 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The C-O stretching vibrations of the ester linkage would likely appear in the 1150-1250 cm⁻¹ region. Additionally, characteristic C-H stretching and bending vibrations from the aliphatic chains and the dimethylamino group would be observed. Information from the IR spectrum of its precursor, 1-(dimethylamino)propan-2-ol, can be used as a reference for the amino alcohol portion of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a saturated ester like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected, as it lacks extensive chromophores (light-absorbing groups). The primary electronic transition would be the n → π* transition of the carbonyl group in the ester, which typically occurs in the far UV region (around 200-220 nm) and may have low molar absorptivity.

However, UV-Vis spectroscopy can be a valuable tool for monitoring interactions. For example, if the compound is part of a larger system or formulation, changes in the UV-Vis spectrum upon interaction with other components could indicate complex formation or other molecular associations.

Chromatographic Methods for Purity Assessment and Metabolite Profiling

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or metabolites, as well as for its quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-HRMS) for Compound Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) are powerful techniques that combine the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This makes it an ideal method for the analysis of this compound, especially at low concentrations.

In LC-MS analysis, the compound would first be separated on an HPLC column and then ionized before entering the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as the dimethylamino group can be readily protonated to form a positive ion. The mass spectrometer would then detect the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₇H₃₅NO₂), the expected monoisotopic mass is 285.2668 g/mol . epa.gov

Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compound by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule. Research on similar fatty acid amino alcohol esters has demonstrated the utility of UPLC-ESI-MS/MS for rapid and sensitive analysis. nih.gov

Interactive Table: Key Parameters for LC-MS Analysis of this compound.

| Parameter | Description |

| Chromatography | Reversed-phase HPLC or UPLC |

| Column | C18 or similar |

| Mobile Phase | Acetonitrile/water with a modifier (e.g., formic acid) |

| Ionization | Electrospray Ionization (ESI) in positive mode |

| Parent Ion (m/z) | [M+H]⁺ ≈ 286.2741 |

| Key MS/MS Fragments | Fragmentation would likely occur at the ester linkage and around the amino group. |

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. As an ester of a long-chain fatty acid, its volatility allows for effective separation and quantification using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of components.

In the context of synthesizing this compound, GC is employed to track the consumption of reactants, such as dodecanoic acid and 1-(dimethylamino)propan-2-ol, and the formation of the final ester product. This monitoring ensures the reaction proceeds to completion and helps in optimizing reaction conditions like temperature, time, and catalyst concentration.

Post-synthesis, GC analysis is crucial for quality control. It can detect and quantify residual starting materials, solvents, and any potential byproducts. Due to the presence of the tertiary amine and hydroxyl groups in the starting materials and the ester functionality in the product, derivatization is sometimes employed to increase volatility and improve peak shape. researchgate.netnih.govnih.gov For instance, silylation of any unreacted 1-(dimethylamino)propan-2-ol can be performed. The analysis is typically carried out using a capillary column with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and polarity. researchgate.net A Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometry (MS) detector provides structural information for unequivocal peak identification. tandfonline.comthepharmajournal.com

Research Findings: A typical GC-MS analysis of a synthesized batch of this compound would aim to confirm the presence of the main product peak at its expected retention time and the absence or minimal presence of impurity peaks. The retention time is influenced by the compound's volatility and interaction with the GC column's stationary phase. Given its molecular weight and structure, this compound would have a longer retention time than its lower molecular weight precursors.

Below is a hypothetical data table representing typical results from a GC analysis for purity assessment.

| Compound | Expected Retention Time (min) | Observed Retention Time (min) | Area % (Purity) | Notes |

|---|---|---|---|---|

| 1-(dimethylamino)propan-2-ol | 4.5 | 4.6 | 0.05 | Unreacted starting material |

| Dodecanoic acid (Lauric Acid) | 12.8 | 12.8 | 0.15 | Unreacted starting material |

| This compound | 22.1 | 22.1 | 99.7 | Main Product |

| Unknown Impurity | 23.5 | 23.5 | 0.1 | Potential side-product |

Calorimetric Approaches for Thermodynamic Characterization of Interactions

Calorimetry techniques are indispensable for characterizing the thermodynamic properties that govern the behavior of this compound, particularly when it is a component of larger assemblies like lipid nanoparticles (LNPs). These methods measure heat changes associated with physical transitions or binding events, providing a complete thermodynamic profile. nih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions and Molecular Ordering

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the phase behavior of lipid systems. For an ionizable lipid like this compound, DSC is used to determine its thermotropic phase transition temperature (Tm). This is the temperature at which the lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. nih.govnih.gov This transition is critical as it affects the stability, fluidity, and functionality of lipid bilayers and nanoparticles, influencing properties like drug encapsulation and release. acs.orgtechnologynetworks.com

In a typical DSC experiment, a hydrated sample of the lipid is heated at a constant rate, and the heat flow required to raise its temperature is compared to that of a reference sample (e.g., buffer). An endothermic peak is observed at the Tm, and the area under this peak corresponds to the enthalpy (ΔH) of the transition, which reflects the energy required to disrupt the ordered packing of the lipid acyl chains. hitachi-hightech.com

Research Findings: Research on analogous ionizable lipids demonstrates that the phase transition temperature is highly dependent on the lipid's molecular structure, including the length and saturation of its acyl chains and the nature of its headgroup. nih.gov For this compound, the dodecanoyl (C12) chain would result in a specific Tm. Furthermore, when this lipid is incorporated into a formulation with other lipids (e.g., helper lipids like DOPE or DSPC and cholesterol), the Tm and the sharpness of the transition can shift, providing insights into the miscibility and molecular packing within the nanoparticle. acs.org

The following interactive table shows plausible DSC data for this compound, both in its pure form and as part of a lipid nanoparticle formulation.

| Sample Composition | Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kJ/mol) | Transition Peak Width (°C) |

|---|---|---|---|

| Pure this compound | -5.2 | 25.5 | 1.5 |

| LNP Formulation (with DOPE and Cholesterol) | -2.1 | 18.9 | 3.8 |

| LNP Formulation (with DSPC and Cholesterol) | 35.7 | 30.2 | 2.5 |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying the thermodynamics of molecular interactions in solution. wikipedia.orgresearchgate.net It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. For this compound, which is designed to be an integral part of drug delivery vehicles like LNPs, ITC is crucial for characterizing the binding of these nanoparticles to their biological targets or the encapsulation of therapeutic payloads. nih.govnih.gov

In an ITC experiment, a solution of a ligand (e.g., a nucleic acid) is titrated into a solution containing the macromolecule (e.g., LNPs formulated with this compound) in the calorimeter cell. Each injection produces a heat pulse that is integrated over time and plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction. nih.gov

Research Findings: The ionizable dimethylamino headgroup of this compound is expected to be protonated at acidic pH, facilitating electrostatic interactions with negatively charged molecules like siRNA or mRNA during LNP formulation. tue.nlyoutube.com At physiological pH, the headgroup becomes more neutral, which is thought to aid in endosomal escape. ITC can be used to study these pH-dependent interactions. For instance, titrating an oligonucleotide into a dispersion of LNPs at pH 4 would reveal strong binding, while the interaction would be significantly weaker at pH 7.4.

The data table below summarizes hypothetical thermodynamic parameters obtained from an ITC experiment studying the binding of an siRNA molecule to LNPs containing this compound at endosomal pH.

| Thermodynamic Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Binding Affinity (Kd) | 150 | nM | High-affinity interaction, indicating strong binding. |

| Stoichiometry (n) | 0.95 | - | Approximately a 1:1 binding ratio between the LNP binding site and the siRNA. |

| Enthalpy (ΔH) | -45.2 | kJ/mol | The binding process is strongly exothermic and enthalpically driven. |

| Entropy (ΔS) | -30.1 | J/(mol·K) | The binding leads to a more ordered system, which is entropically unfavorable. |

| Gibbs Free Energy (ΔG) | -54.2 | kJ/mol | The overall binding process is spontaneous and thermodynamically favorable. |

Theoretical and Computational Chemistry Approaches to 1 Dimethylamino Propan 2 Yl Dodecanoate Research

Molecular Dynamics Simulations of Compound-Membrane Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the structure, dynamics, and thermodynamics of the system at an atomic scale. livecomsjournal.org This makes MD an invaluable tool for understanding how molecules like 1-(dimethylamino)propan-2-yl dodecanoate (B1226587) interact with biological membranes. mdpi.com

The structure of 1-(dimethylamino)propan-2-yl dodecanoate, featuring a polar head group (the dimethylamino group) and a long, nonpolar lipid tail (the dodecanoate chain), suggests it will behave as an amphiphilic molecule. MD simulations can model the insertion, orientation, and translocation of such molecules within a lipid bilayer, which is the primary component of cell membranes. mdpi.com These simulations can track the position and orientation of the compound relative to the lipid headgroups and tails, the depth of its penetration into the membrane core, and its effect on membrane properties such as fluidity, thickness, and lipid order. mdpi.comresearchgate.net

Research findings from MD simulations on similar small molecules interacting with membranes show that the process is governed by a complex interplay of forces, including hydrophobic interactions between the molecule's alkyl chain and the membrane's lipid core, and electrostatic interactions between the polar head group and the lipid headgroups or water molecules. mdpi.comnih.gov For this compound, simulations would likely show the dodecanoate tail inserting into the hydrophobic core of the membrane, while the charged dimethylamino group remains anchored near the polar headgroup region at the membrane-water interface. The simulation can also quantify the energetic favorability of this interaction and its impact on the local membrane structure.

Table 1: Example Output from a Molecular Dynamics Simulation of this compound in a Model Lipid Bilayer

This table presents hypothetical data that could be generated from an MD simulation to characterize the interaction between the compound and a membrane.

| Parameter | Description | Hypothetical Value |

| Interaction Energy | The non-bonded interaction energy (van der Waals and electrostatic) between the compound and the lipid bilayer. | -150 kJ/mol |

| Penetration Depth | The average distance of the compound's center of mass from the center of the lipid bilayer. | 1.0 nm |

| Order Parameter (S_CD) | A measure of the orientational order of the compound's dodecanoate tail within the membrane. A value of 1 indicates perfect alignment with the membrane normal. | 0.65 |

| Area Per Lipid | The average lateral area occupied by a lipid molecule in the presence of the compound, indicating membrane expansion or compression. | 68 Ų |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, molecular orbital energies, and other fundamental electronic characteristics. This information is crucial for predicting a molecule's chemical reactivity, stability, and spectroscopic signatures. nih.gov

For this compound, quantum chemical calculations can provide a detailed map of its electron density and electrostatic potential. This would highlight the electron-rich regions, such as the oxygen atoms of the ester group and the nitrogen of the amine, and the electron-deficient regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Furthermore, these calculations can predict spectroscopic properties. For instance, by calculating the energy differences between electronic states, it is possible to predict the compound's UV-Visible absorption spectrum. nih.gov Similarly, vibrational frequencies can be computed to predict the key peaks in its infrared (IR) spectrum, which correspond to the stretching and bending of specific chemical bonds, such as the C=O of the ester group.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

This table shows example data that would be obtained from a DFT calculation on the molecule.

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and electronic transitions. | 7.7 eV |

| Mulliken Charge on N | The partial atomic charge on the nitrogen atom of the dimethylamino group, indicating its nucleophilicity. | -0.45 e |

| Mulliken Charge on C (C=O) | The partial atomic charge on the carbonyl carbon of the ester group, indicating its electrophilicity. | +0.58 e |

| Predicted λ_max | The wavelength of maximum absorption in the UV-Vis spectrum, corresponding to the main electronic transition. | 215 nm |

Docking and Molecular Modeling Studies of Specific Molecular Recognition Events

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is widely used in drug design to screen for potential drug candidates and to understand the molecular basis of their activity.

In the context of this compound, docking studies could be employed to investigate its potential interactions with specific biological targets. For example, given its ester structure, a relevant target could be an esterase enzyme, which catalyzes the hydrolysis of esters. A docking simulation would place the compound into the active site of the esterase and calculate a "docking score," which estimates the binding free energy. The simulation also provides a detailed 3D model of the binding pose, showing specific interactions like hydrogen bonds or hydrophobic contacts between the compound and the amino acid residues of the enzyme's active site. This can reveal whether the compound is likely to be a substrate or an inhibitor of the enzyme.

Table 3: Example Results from a Molecular Docking Study of this compound with a Hypothetical Esterase

This table illustrates the kind of data generated from a molecular docking simulation.

| Parameter | Description | Hypothetical Value/Residues |

| Binding Affinity | An estimation of the free energy of binding between the ligand and the receptor. More negative values indicate stronger binding. | -7.5 kcal/mol |

| Predicted Inhibition Constant (Ki) | The predicted concentration required to produce half-maximum inhibition, derived from the binding affinity. | 2.5 µM |

| Interacting Residues | The amino acid residues in the receptor's active site that form significant contacts with the ligand. | SER-198, HIS-440, GLU-325 |

| Key Interactions | The specific types of non-covalent interactions observed in the binding pose. | Hydrogen bond between ester oxygen and SER-198; Hydrophobic contacts with TRP-84, PHE-330 |

Development of Computational Models for Predicting Biodegradation Pathways and Products

Computational models are increasingly used to predict the environmental fate of chemicals, including their biodegradability. europa.eu Quantitative Structure-Activity Relationship (QSAR) models are a prominent approach, establishing a statistical link between a chemical's structure, represented by molecular descriptors, and its degradation potential. uci.edunih.gov These models are trained on large datasets of compounds with known biodegradability ("ready" or "not ready") to identify structural features that enhance or retard degradation. researchgate.net

For this compound, a QSAR model would analyze its structural fragments. Features generally known to enhance biodegradability include long, unbranched alkyl chains and ester groups, as these are susceptible to oxidation and hydrolysis, respectively. researchgate.net Conversely, features like tertiary amines can sometimes retard biodegradation. europa.eu A QSAR model would weigh these contributing factors to produce a classification of its likely biodegradability.

Beyond simple classification, more advanced computational frameworks can predict entire biodegradation pathways. nih.govnih.gov Systems like the Biochemical Network Integrated Computational Explorer (BNICE) use a set of generalized enzyme reaction rules to generate a network of all possible metabolic products starting from a parent compound. nih.gov Applying such a framework to this compound could predict its primary degradation steps, likely starting with the hydrolysis of the ester bond to yield dodecanoic acid and 1-(dimethylamino)propan-2-ol, followed by the further degradation of these products.

Table 4: Relevant Molecular Descriptors for a QSAR Biodegradation Model of this compound

This table lists structural descriptors that would be used as input for a QSAR model to predict biodegradability.

| Descriptor | Description | Value for Compound |

| Molecular Weight | The mass of the molecule. | 285.47 g/mol |

| logP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. | ~5.8 |

| nAtom | Total number of atoms in the molecule. | 55 |

| nC, nO, nN | Number of Carbon, Oxygen, and Nitrogen atoms. | 17, 2, 1 |

| Ester Group Count | Number of ester functional groups. | 1 |

| Tertiary Amine Count | Number of tertiary amine functional groups. | 1 |

Future Research Directions and Emerging Applications of 1 Dimethylamino Propan 2 Yl Dodecanoate

Exploration of Novel Biocatalytic Routes for Sustainable Synthesis7.2. Development of Advanced Analytical Platforms for Real-Time and In Situ Studies7.3. Unraveling Complex Synergistic Interactions with Co-Administered Chemical Agents7.4. Rational Design of Chemically Modified Analogs with Enhanced Specificity or Reversibility7.5. Integration of Omics Technologies for Comprehensive Biochemical Impact Assessment

Further research and publication of studies on 1-(dimethylamino)propan-2-yl dodecanoate (B1226587) are necessary before a comprehensive and authoritative article on its future research directions and emerging applications can be composed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and optimization strategies for 1-(dimethylamino)propan-2-yl dodecanoate (DAIPD)?

- Methodological Answer : Synthesis typically involves esterification of dodecanoic acid with 1-(dimethylamino)propan-2-ol under acid catalysis. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Computational tools like molecular dynamics simulations can predict reaction efficiency and side-product formation . Validate purity via HPLC (High-Performance Liquid Chromatography) with standards referenced in chemical catalogs .

Q. How can researchers characterize the physicochemical properties of DAIPD, and what analytical techniques are most reliable?

- Methodological Answer : Key properties include logP (partition coefficient), melting point, and solubility. Use gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) for stereochemical analysis. Differential Scanning Calorimetry (DSC) determines thermal stability. Cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling DAIPD in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods for volatile steps, wear nitrile gloves, and store in inert, airtight containers. Consult Safety Data Sheets (SDS) for toxicity profiles and emergency procedures. Institutions must enforce pre-lab safety exams (100% pass rate) for personnel .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in DAIPD’s reactivity across different solvents?

- Methodological Answer : Perform kinetic studies under varied solvent conditions (polar aprotic vs. protic) to isolate solvent effects. Use isotopic labeling (e.g., deuterated solvents) and in-situ FTIR to track intermediate formation. Compare results with computational models (e.g., DFT calculations) to validate hypotheses .

Q. What methodologies address discrepancies in reported spectral data for DAIPD derivatives?

- Methodological Answer : Replicate experiments using standardized conditions (e.g., fixed concentration, solvent). Cross-validate spectral assignments via 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS). Publish raw data in open-access repositories to enable peer verification .

Q. What experimental designs are suitable for studying DAIPD’s degradation pathways under environmental conditions?

- Methodological Answer : Simulate environmental exposure using accelerated aging tests (e.g., UV irradiation, hydrolytic stress). Analyze degradation products via LC-MS/MS and compare with predictive software outputs (e.g., EPI Suite). Include abiotic and biotic controls to isolate degradation mechanisms .

Q. How can predictive modeling improve the design of DAIPD-based delivery systems for pharmacological applications?

- Methodological Answer : Employ molecular docking simulations to assess DAIPD’s interaction with lipid bilayers or protein targets. Validate with in vitro permeation assays (e.g., Franz diffusion cells) and correlate results with computational predictions. Use QSAR (Quantitative Structure-Activity Relationship) models to optimize amphiphilic properties .

Q. What interdisciplinary approaches are needed to study DAIPD’s biological interactions in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.